molecular formula C13H9F3N2OS B12125423 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- CAS No. 1152543-54-8

3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-

Cat. No.: B12125423
CAS No.: 1152543-54-8
M. Wt: 298.29 g/mol
InChI Key: BYZAWKSMYACFQU-UHFFFAOYSA-N
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Description

3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- is an organic compound that features a pyridine ring substituted with a carbothioamide group and a phenoxy group bearing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)phenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate.

    Introduction of the Carbothioamide Group: The intermediate is then treated with thiourea or a similar reagent to introduce the carbothioamide group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.

    Substitution: The phenoxy and pyridine rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbothioamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)phenoxy]pyridine-4-carbothioamide
  • 2-[4-(trifluoromethyl)phenoxy]pyridine-3-carbothioamide
  • 2-[4-(trifluoromethyl)phenoxy]pyridine-5-carbothioamide

Uniqueness

3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- is unique due to the specific positioning of the trifluoromethyl and carbothioamide groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding interactions.

This detailed overview provides a comprehensive understanding of 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- and its significance in various scientific and industrial contexts

Properties

CAS No.

1152543-54-8

Molecular Formula

C13H9F3N2OS

Molecular Weight

298.29 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]pyridine-3-carbothioamide

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)8-3-5-9(6-4-8)19-12-10(11(17)20)2-1-7-18-12/h1-7H,(H2,17,20)

InChI Key

BYZAWKSMYACFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=S)N

Origin of Product

United States

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